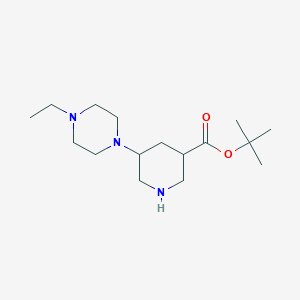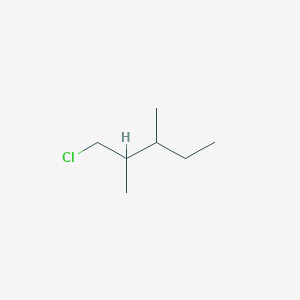
1-Chloro-2,3-dimethylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,3-dimethylpentane is an organic compound classified as an alkyl halide It consists of a pentane backbone with two methyl groups attached to the second and third carbon atoms, and a chlorine atom attached to the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethylpentane can be synthesized through various methods, including:
Free Radical Halogenation: This involves the chlorination of 2,3-dimethylpentane using chlorine gas under ultraviolet light or heat to initiate the free radical chain reaction.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) in 2,3-dimethylpentanol with a chlorine atom using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes, where the reaction conditions are carefully controlled to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 1-Chloro-2,3-dimethylpentane primarily undergoes:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile. The choice between SN1 and SN2 mechanisms depends on the reaction conditions and the nature of the nucleophile.
Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).
Bases: Potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) for elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, nitriles, etc.
Elimination Products: Alkenes such as 2,3-dimethyl-1-pentene.
科学研究应用
1-Chloro-2,3-dimethylpentane has various applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms, particularly nucleophilic substitution and elimination reactions.
Biology and Medicine: While not commonly used directly in biological systems, its derivatives and related compounds are studied for their potential biological activities.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of 1-chloro-2,3-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the chlorine atom.
相似化合物的比较
- 1-Chloro-2,2-dimethylpentane
- 2-Chloro-2,3-dimethylpentane
- 1-Bromo-2,3-dimethylpentane
Comparison: 1-Chloro-2,3-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. For example, compared to 1-chloro-2,2-dimethylpentane, it has different steric and electronic properties, affecting its reaction rates and mechanisms.
属性
分子式 |
C7H15Cl |
|---|---|
分子量 |
134.65 g/mol |
IUPAC 名称 |
1-chloro-2,3-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3 |
InChI 键 |
GVPXSEVFUWTSIY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
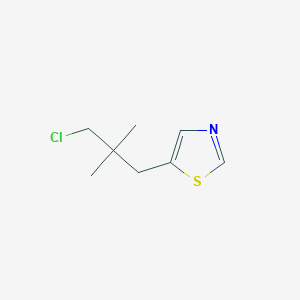
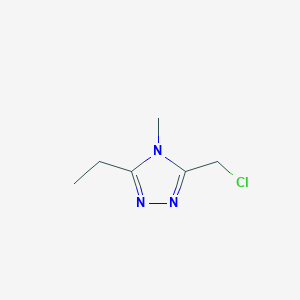
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)

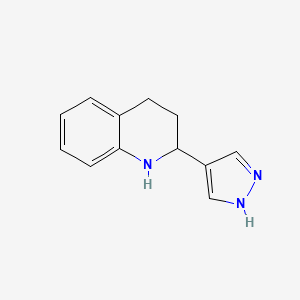
![N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine](/img/structure/B13200672.png)
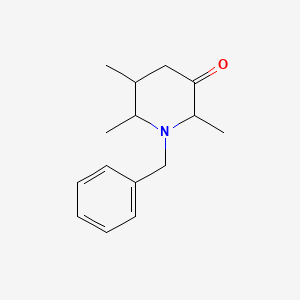

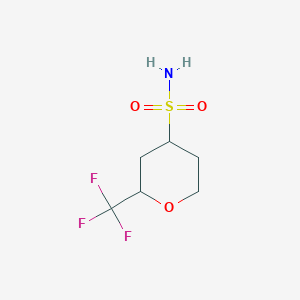
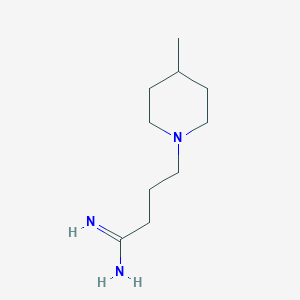
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
